

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-3-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Difluoro-3-hydroxybenzaldehyde** (CAS No. 192927-69-8), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, and its emerging role as a crucial building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). While specific experimental protocols for its synthesis and its direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context through related compounds and technologies.

Chemical Identity and Structure

2,4-Difluoro-3-hydroxybenzaldehyde is a substituted benzaldehyde with the chemical formula $C_7H_4F_2O_2$. The presence of two fluorine atoms and a hydroxyl group on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable synthon in organic chemistry.

Chemical Structure:

Caption: Chemical structure of **2,4-Difluoro-3-hydroxybenzaldehyde**.

Table 1: Compound Identification

Identifier	Value
CAS Number	192927-69-8[1]
Molecular Formula	C ₇ H ₄ F ₂ O ₂ [1]
Molecular Weight	158.10 g/mol [1]
IUPAC Name	2,4-Difluoro-3-hydroxybenzaldehyde
InChI	InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
InChIKey	NDEDPHKYSOYQOY-UHFFFAOYSA-N
SMILES	O=Cc1c(O)c(F)cc(F)c1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2,4-Difluoro-3-hydroxybenzaldehyde** are limited. The table below summarizes the available information from various chemical suppliers and databases.

Table 2: Physicochemical Data

Property	Value	Source
Appearance	White to cream crystals or powder	Thermo Scientific Chemicals
Purity	≥95%	Ambeed, Inc.[2]
Storage Conditions	Inert atmosphere, 2-8°C	Ambeed, Inc.[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of **2,4-Difluoro-3-hydroxybenzaldehyde** is not readily available in peer-reviewed journals. However, a patented method for the preparation of the related compound, 2,4-difluoro-3-hydroxybenzoic acid, starts from 3,4,5-trifluoronitrobenzene and proceeds through a multi-step synthesis involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[3] It is plausible that a similar synthetic strategy could be adapted to yield the aldehyde.

General synthetic routes to substituted hydroxybenzaldehydes often involve:

- Formylation of fluorinated phenols: This can be achieved through various methods such as the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions.
- Oxidation of the corresponding benzyl alcohol: If the difluoro-hydroxytoluene precursor is accessible, it can be selectively oxidized to the aldehyde.
- Reduction of a corresponding benzoic acid derivative: The carboxylic acid can be reduced to the aldehyde using appropriate reagents.

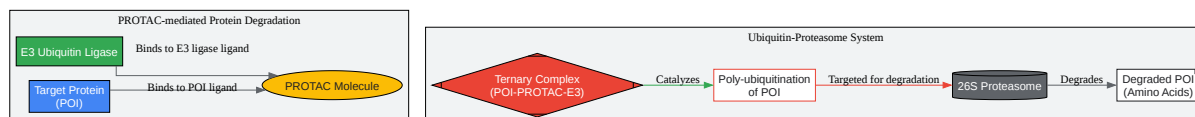
A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde describes a process involving the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent exchange, reaction with DMF to form the aldehyde, and subsequent deprotection.[4] This multi-step approach highlights a potential synthetic strategy that could be explored for **2,4-Difluoro-3-hydroxybenzaldehyde**.

Applications in Drug Discovery and Development

The primary documented application of **2,4-Difluoro-3-hydroxybenzaldehyde** is as a Protein Degradator Building Block.[5] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins from cells.

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.



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Caption: General mechanism of action for PROTACs.

2,4-Difluoro-3-hydroxybenzaldehyde, with its reactive aldehyde group and sites for linker attachment, can serve as a versatile scaffold or an intermediate in the synthesis of the "warhead" component of a PROTAC that targets a specific protein of interest. The fluorine atoms can enhance metabolic stability and binding affinity, which are desirable properties in drug candidates.

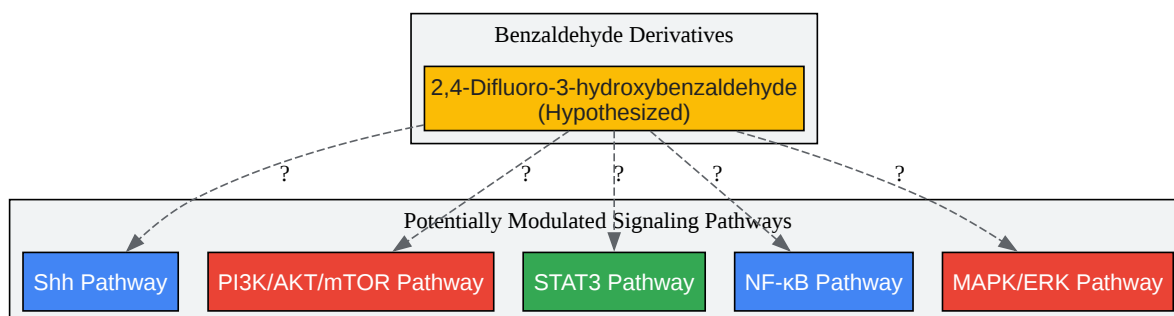
Potential Involvement in Signaling Pathways

There is currently no direct evidence in the scientific literature linking **2,4-Difluoro-3-hydroxybenzaldehyde** to specific signaling pathways. However, studies on structurally related hydroxybenzaldehydes offer insights into potential biological activities.

For instance, 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This pathway is crucial for development and tissue homeostasis. Furthermore, benzaldehyde derivatives have been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[6]

Given the structural similarities, it is conceivable that **2,4-Difluoro-3-hydroxybenzaldehyde** could modulate these or other cellular signaling pathways. The presence of fluorine atoms may alter its potency, selectivity, and mechanism of action compared to its non-fluorinated

counterparts. Further research is required to elucidate the specific biological effects of this compound.



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Caption: Hypothesized signaling pathway interactions.

Experimental Data

Mass Spectrometry

A GC-MS spectrum is available for **2,4-Difluoro-3-hydroxybenzaldehyde**, which can be used for its identification and to confirm its molecular weight.[7]

Table 3: Mass Spectrometry Data

Parameter	Value
Ionization Mode	Not specified (likely EI for GC-MS)
Molecular Ion (M+)	Expected at m/z 158.0179
Database ID	SpectraBase Compound ID: L2OxG1boyp8[7]

Conclusion

2,4-Difluoro-3-hydroxybenzaldehyde is an emerging chemical entity with considerable potential in the field of drug discovery, particularly as a building block for targeted protein degraders. Its fluorinated structure offers advantages in terms of metabolic stability and binding characteristics. While comprehensive data on its synthesis, physicochemical properties, and biological activity are still limited, this guide consolidates the current knowledge. Further research into its synthesis, reactivity, and biological effects is warranted to fully unlock its potential for the development of novel therapeutics. Researchers are encouraged to explore its utility in creating PROTACs and to investigate its influence on cellular signaling pathways.

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References

- 1. Angene - 2,4-Difluoro-3-hydroxybenzaldehyde | 192927-69-8 | MFCD12405741 | AG0073JM [japan.angenechemical.com]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
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